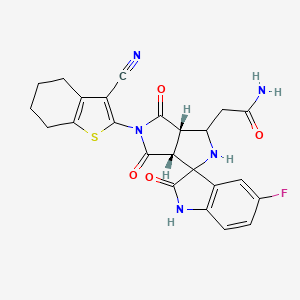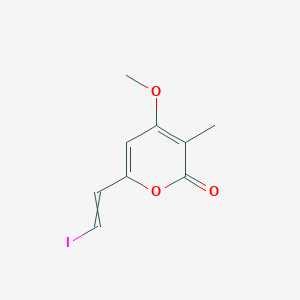
C22H17ClN6O4S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C22H17ClN6O4S2 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C22H17ClN6O4S2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common synthetic route involves the use of 5-chloro-6-methoxycarbonyl uracil as a starting material, which undergoes a series of reduction and substitution reactions to form the desired compound . The reaction conditions often include the use of mild reducing agents and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis of This compound is optimized to ensure cost-effectiveness and environmental safety. This involves the use of readily available raw materials, efficient reaction conditions, and scalable purification techniques. The industrial process may also incorporate green chemistry principles to minimize waste and reduce the use of hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions
C22H17ClN6O4S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using mild reducing agents to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups under suitable conditions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .
Applications De Recherche Scientifique
C22H17ClN6O4S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism by which C22H17ClN6O4S2 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
C22H17ClN6O4S: A closely related compound with similar structural features but different functional groups.
C22H17ClN6O4S3: Another similar compound with an additional sulfur atom, leading to different chemical properties.
Uniqueness
C22H17ClN6O4S2: is unique due to its specific combination of functional groups and atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C22H17ClN6O4S2 |
|---|---|
Poids moléculaire |
529.0 g/mol |
Nom IUPAC |
N-[3-(5-chloro-2,4-dimethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C22H17ClN6O4S2/c1-32-17-11-18(33-2)16(10-12(17)23)26-21-22(25-14-7-4-3-6-13(14)24-21)29-35(30,31)19-9-5-8-15-20(19)28-34-27-15/h3-11H,1-2H3,(H,24,26)(H,25,29) |
Clé InChI |
HDLBOXMWSFOCQW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


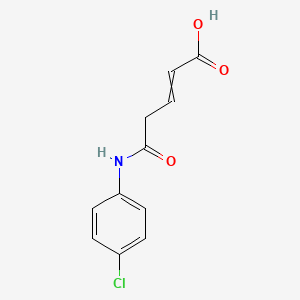
![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B12623835.png)
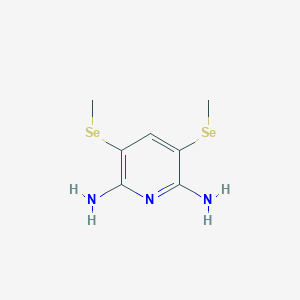
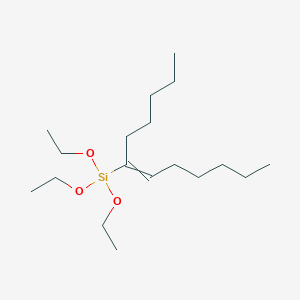

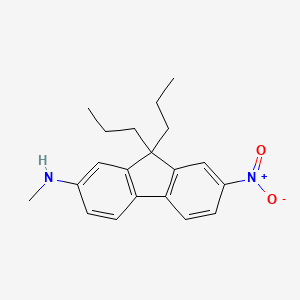
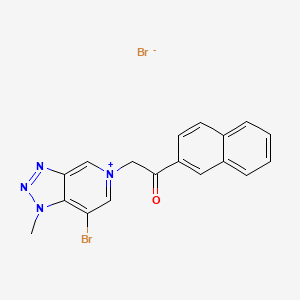
![3-[(2S,3S)-3-Azido-1-(4-chlorophenyl)butan-2-yl]benzonitrile](/img/structure/B12623866.png)
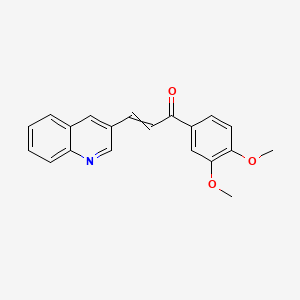
![N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B12623869.png)
